molecular formula C24H19N3O3S B2727660 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 946264-86-4

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2727660
CAS No.: 946264-86-4
M. Wt: 429.49
InChI Key: RMRIBCKHGHTDGA-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridazinone ring, a thiophene moiety, and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester under acidic or basic conditions to form the pyridazinone ring.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Xanthene Core: The xanthene core is typically introduced through a nucleophilic substitution reaction, where a xanthene derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, often using peptide coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The xanthene core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenated reagents, Lewis acids

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring

    Reduction: Alcohols or amines from the carbonyl groups

    Substitution: Various substituted xanthene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways, making it a potential lead compound for new drug development.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the xanthene core and thiophene ring.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyridazinone ring can form hydrogen bonds with active site residues, while the thiophene and xanthene moieties can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N-(2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c28-22-12-11-18(21-10-5-15-31-21)26-27(22)14-13-25-24(29)23-16-6-1-3-8-19(16)30-20-9-4-2-7-17(20)23/h1-12,15,23H,13-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRIBCKHGHTDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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